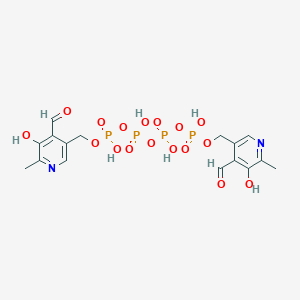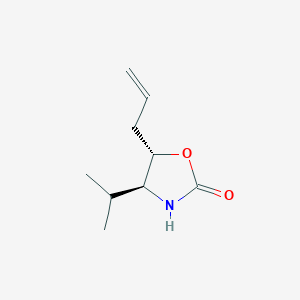![molecular formula C18H24N4O3 B056014 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol CAS No. 120404-27-5](/img/structure/B56014.png)
2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol, also known as BHAP, is a compound that has been extensively studied for its potential applications in scientific research. BHAP is a diazo dye that is commonly used as a pH indicator due to its ability to change color depending on the pH of the solution. However, recent research has shown that BHAP has a wide range of other potential applications, particularly in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is based on its ability to change color in response to changes in pH. When 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is in its protonated form, it appears yellow. As the pH of the solution increases, 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol becomes deprotonated and changes color to red. This change in color can be easily detected using fluorescence microscopy, allowing researchers to monitor pH changes in real-time.
Biochemical and Physiological Effects
2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol has been shown to have a wide range of biochemical and physiological effects. In addition to its use as a pH indicator, 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol has been shown to have antioxidant properties and can protect cells from oxidative stress. 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is its high sensitivity to changes in pH, making it an ideal tool for studying pH regulation in cells. 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, one limitation of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is its potential toxicity, which can limit its use in certain experimental systems.
Direcciones Futuras
There are a number of potential future directions for the use of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol in scientific research. One potential application is in the development of new pH-sensitive probes for use in living cells. 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol could also be used as a tool for studying the role of pH regulation in disease processes, such as cancer and inflammation. Additionally, 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol could be modified to improve its sensitivity and specificity, making it an even more powerful tool for studying pH changes in living cells.
Métodos De Síntesis
The synthesis of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol involves the reaction of 4-nitroaniline with 2-hydroxyethylamine to form 4-nitroaniline-bis(2-hydroxyethyl)amine. This compound is then diazotized with sodium nitrite and reacted with 4-aminoazobenzene to form 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol. The synthesis of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is relatively simple and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is as a fluorescent probe for the detection of pH changes in living cells. 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol has been shown to be highly sensitive to changes in pH, making it an ideal tool for studying pH regulation in cells.
Propiedades
Número CAS |
120404-27-5 |
|---|---|
Nombre del producto |
2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol |
Fórmula molecular |
C18H24N4O3 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol |
InChI |
InChI=1S/C18H24N4O3/c23-12-9-19-15-1-3-16(4-2-15)20-21-17-5-7-18(8-6-17)22(10-13-24)11-14-25/h1-8,19,23-25H,9-14H2 |
Clave InChI |
KVNGDDJGBRCFHD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)N(CCO)CCO |
SMILES canónico |
C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)N(CCO)CCO |
Sinónimos |
4NBETAHYDROXYETHYLAMINO4NNDIBETAHYDROXYETHYLAMINOAZOBENZENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate](/img/structure/B55931.png)
![[(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B55934.png)
![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)






![3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B55950.png)
![2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55951.png)


